molecular formula C10H13Cl3N6 B15146709 N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride

N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride

Cat. No.: B15146709
M. Wt: 323.6 g/mol
InChI Key: ITFIESAOEVDNGT-UHFFFAOYSA-N
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Description

N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with two chlorine atoms at positions 3 and 4. A piperidin-3-amine group is attached at position 4, and the compound is stabilized as a hydrochloride salt. Key properties include:

  • Molecular Formula: C₁₀H₁₃Cl₃N₆
  • Molecular Weight: 323.61 g/mol
  • CAS Number: 2007916-10-9
  • Storage: Room temperature, as a hygroscopic solid .

Properties

Molecular Formula

C10H13Cl3N6

Molecular Weight

323.6 g/mol

IUPAC Name

3,6-dichloro-N-piperidin-3-yl-2H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride

InChI

InChI=1S/C10H12Cl2N6.ClH/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7;/h5,13H,1-4H2,(H2,14,15,16,17,18);1H

InChI Key

ITFIESAOEVDNGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl

Origin of Product

United States

Biological Activity

N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride (commonly referred to as CS-0053319) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H13Cl3N6
  • Molecular Weight: 323.61 g/mol
  • CAS Number: 2007916-10-9
  • Purity: ≥97% .

This compound acts primarily as a selective inhibitor of the non-receptor tyrosine kinase ACK1 (Activated Cdc42-associated kinase 1). This inhibition is crucial for various cellular processes, including proliferation and survival pathways in cancer cells. The compound's structure allows it to bind effectively to the kinase domain, disrupting its activity and leading to downstream effects on tumor growth and metastasis .

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that CS-0053319 can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, in vitro assays revealed that treatment with CS-0053319 leads to a significant reduction in cell viability in breast and prostate cancer models .
  • Inhibition of Kinase Activity : The compound has been characterized as a potent inhibitor of ACK1, with IC50 values in the low nanomolar range. This specificity is critical for reducing off-target effects commonly observed with less selective inhibitors .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that CS-0053319 has favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer agent .

Case Study 1: Breast Cancer Models

In a study examining the effects of CS-0053319 on breast cancer cells, researchers found that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

Case Study 2: Prostate Cancer Inhibition

Another investigation focused on prostate cancer cell lines revealed that CS-0053319 not only inhibited cell growth but also altered the expression of key proteins involved in apoptosis and cell cycle regulation. Western blot analyses showed decreased levels of cyclin D1 and increased levels of cleaved caspase-3 after treatment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Reference
Anticancer ActivityInhibits proliferation in breast and prostate cancer cells
Kinase InhibitionPotent ACK1 inhibitor with low nanomolar IC50
Apoptosis InductionIncreased apoptotic cells in treated groups
PharmacokineticsFavorable absorption and distribution properties

Chemical Reactions Analysis

Reactions Involving Halogen Substituents

The 3,6-dichloro groups on the pyrazolo[3,4-d]pyrimidine ring enable nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions:

Reaction Type Conditions Outcome Source
SNAr with aminesDMF, 80°C, 12 hrSubstitution at C6-Cl with primary/secondary amines to form C6-NR₂ derivatives
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C, 8 hrReplacement of C3-Cl with aryl/heteroaryl boronic acids
Ullmann-type couplingCuI, 1,10-phenanthroline, K₃PO₄, 120°CFormation of C6-OAr or C6-SAr bonds

The C6-Cl position shows higher reactivity in SNAr due to electronic effects from the pyrimidine nitrogen atoms, while C3-Cl participates preferentially in palladium-mediated couplings .

Amine Functionalization Pathways

The piperidin-3-amine moiety undergoes characteristic amine reactions:

Acylation

  • Reagents : Acetyl chloride, DIPEA, DCM, 0°C → RT

  • Product : N-acetyl derivative (confirmed by loss of NH stretch at ~3350 cm⁻¹ in IR)

Alkylation

  • Reagents : Methyl iodide, K₂CO₃, DMF, 60°C

  • Product : N-methylpiperidine variant (observed δ 2.3 ppm singlet in ¹H NMR for N-CH₃)

Schiff Base Formation

  • Reagents : Benzaldehyde, MeOH, 12 hr

  • Product : Imine intermediate (λ_max shift from 265 nm to 310 nm in UV-Vis)

Ring-Specific Reactivity

The pyrazolo[3,4-d]pyrimidine system participates in:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at -10°C introduces NO₂ at C5 (unoccupied position ortho to N1)

  • Sulfonation : SO₃·Py complex in DCE yields C5-sulfonic acid derivatives

Reductive Dechlorination

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 50°C

  • Result : Selective removal of C6-Cl while retaining C3-Cl (GC-MS shows m/z 287.08 for dechlorinated product)

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

Condition Half-Life Degradation Products
pH 7.4 buffer, 37°C48 hr6-hydroxy derivative (via SNAr with H₂O)
10% FBS, 37°C24 hrN-dealkylated pyrazolopyrimidine + piperidin-3-ol

This instability necessitates prodrug strategies for therapeutic applications .

Comparative Reactivity With Analogues

Key differences from structurally similar compounds:

Compound C3 Substituent C6 Reactivity Amine pKₐ
Target compoundClHigh8.2
6-CH₃-pyrazolopyrimidineClLow7.9
3-NH₂-pyrazolopyrimidineNH₂Moderate6.8

The dichloro configuration enhances leaving group capacity at C6 while maintaining C3 as a coupling handle .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting kinases and enzymes. Below is a comparison with analogues differing in substituents and amine moieties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound 3,6-dichloro; piperidin-3-amine C₁₀H₁₃Cl₃N₆ 323.61 Protein degrader building block
3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine 3-chlorophenoxymethyl; tetrahydropyran C₁₇H₁₇ClN₆O 356.81 Kinase inhibitor candidate
1-((6-Chloropyridin-3-yl)methyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-iodo; 6-chloropyridinylmethyl C₁₁H₈ClIN₆ 394.58 Antimalarial research
3-(1H-Indol-3-yl)-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-indolyl; piperidin-4-ylmethyl C₁₈H₂₀N₈ 348.41 Kinase inhibitor (trihydrochloride)

Key Observations :

  • Chlorine vs. Bulkier Substituents: The target compound’s 3,6-dichloro groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. In contrast, bulky groups like 3-chlorophenoxymethyl () or indolyl () may sterically hinder reactivity but improve target specificity .
  • Amine Moieties : Piperidine derivatives (e.g., target compound, ) offer conformational flexibility and basicity, which are critical for binding to biological targets. Tetrahydropyran () or hexylamine () substituents alter lipophilicity and solubility .

Analogues with Different Heterocyclic Cores

Compounds with related heterocycles but divergent cores exhibit distinct electronic and steric properties:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Applications Evidence Source
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine C₁₆H₁₁N₇S 333.37 Kinase inhibitor studies
N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride Pyrrolo[2,3-d]pyrimidine C₁₂H₁₈ClN₅ 267.76 JAK3 inhibitor (Ritlecitinib impurity)

Key Observations :

  • Thieno-pyrimidine vs. This may enhance binding to ATP pockets in kinases compared to the nitrogen-rich pyrazolo-pyrimidine .
  • Pyrrolo-pyrimidine : The pyrrolo[2,3-d]pyrimidine in lacks one nitrogen atom in the fused ring, reducing basicity but improving metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidine scaffolds with piperidine derivatives. For example, alkylation of intermediates (e.g., 3-chloropyridine or 4-methylpiperidine) under basic conditions (sodium hydride or potassium carbonate) followed by HCl salt formation is common . Reaction conditions such as solvent choice (dry acetonitrile, dichloromethane) and temperature (35–50°C) significantly impact purity and yield. For instance, reactions in dry acetonitrile with aryl halides achieved 17–81% yields after recrystallization .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of alkylating agents (e.g., alkyl halides) and base strength to minimize byproducts.

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical for confirming its identity?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS. For example:

  • NMR : Peaks at δ 8.87 ppm (pyridine protons) and δ 3.65 ppm (piperidine N-methyl groups) confirm substitution patterns .
  • IR : Absorbance at ~3298 cm1^{-1} (N-H stretching) and ~1600 cm1^{-1} (C-Cl) are diagnostic .
  • HRMS : Exact mass determination (e.g., m/z 215 [M+H]+^+) validates molecular formula .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

  • Methodology : Conduct systematic SAR studies by varying substituents on the pyrazolo[3,4-d]pyrimidine core and piperidine ring. For example:

  • Chlorine positioning : 3,6-dichloro substitution enhances kinase inhibition compared to mono-chloro analogs .
  • Piperidine modifications : Methyl or aryloxy groups at the 3-position alter solubility and target affinity .
    • Validation : Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays) and computational docking studies to confirm binding modes .

Q. How can computational methods improve the design of derivatives with enhanced pharmacokinetic properties?

  • Methodology : Use AI-driven synthesis planning tools (e.g., Template_relevance models) to predict feasible routes and optimize logP/solubility .
  • Key Steps :

Retrosynthetic analysis : Prioritize intermediates with high commercial availability (e.g., 4-chlorophenyl derivatives) .

ADMET prediction : Apply QSAR models to estimate metabolic stability and BBB penetration .

  • Case Study : Derivatives with substituted benzoate groups (e.g., compound 10a-e) showed improved bioavailability due to reduced hepatic clearance .

Q. What experimental design considerations are critical for analyzing this compound’s reactivity under oxidative or reductive conditions?

  • Methodology :

  • Oxidation : Use potassium permanganate in acidic conditions to generate N-oxides; monitor via 1H^1H-NMR for deshielded pyrimidine protons .
  • Reduction : Sodium borohydride in methanol selectively reduces nitro groups without affecting chloropyrimidine cores .
    • Data Interpretation : Compare LC-MS profiles pre/post reaction to identify degradation products. For example, HCl-mediated hydrolysis may generate 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a common byproduct .

Q. How should researchers address discrepancies in reported synthetic yields or purity across literature sources?

  • Methodology :

Reproducibility checks : Replicate reactions using identical reagents (e.g., cesium carbonate vs. potassium carbonate) and drying protocols .

Purity assessment : Use DSC (melting point analysis) and elemental analysis to detect hydrate or salt forms (e.g., dihydrochloride vs. monohydrochloride) .

  • Case Study : Yields for N-cyclopropyl analogs varied from 17–52% due to differences in copper catalyst purity .

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